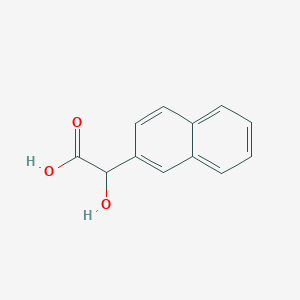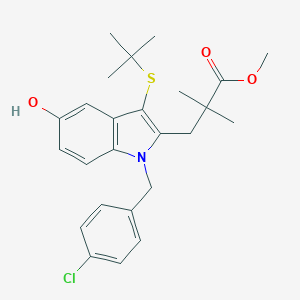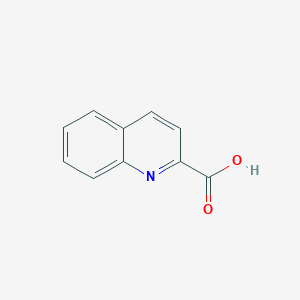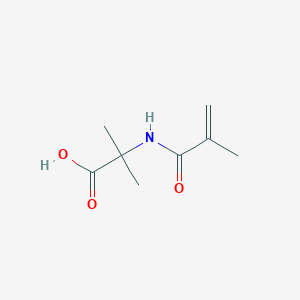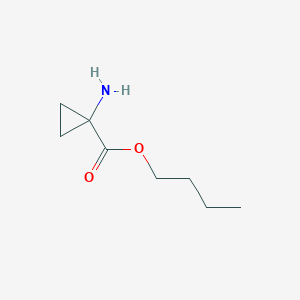
Butyl 1-aminocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1-aminocyclopropane-1-carboxylate (BACC) is a plant growth regulator that has been widely used in agricultural practices. BACC is a synthetic analogue of the natural plant hormone, ethylene, which is responsible for regulating various physiological and developmental processes in plants. BACC is used to enhance the growth and yield of various crops, including fruits, vegetables, and ornamental plants.
Mécanisme D'action
Butyl 1-aminocyclopropane-1-carboxylate acts by mimicking the action of ethylene, which is a natural plant hormone. Ethylene is involved in various physiological and developmental processes in plants, including seed germination, root development, flower and fruit ripening, and leaf senescence. Butyl 1-aminocyclopropane-1-carboxylate binds to the ethylene receptor and activates the ethylene signaling pathway, leading to changes in gene expression and physiological responses in plants.
Effets Biochimiques Et Physiologiques
Butyl 1-aminocyclopropane-1-carboxylate has been shown to induce various biochemical and physiological changes in plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthesis. Butyl 1-aminocyclopropane-1-carboxylate can also increase the activity of various enzymes involved in carbohydrate metabolism, such as sucrose synthase and invertase. In addition, Butyl 1-aminocyclopropane-1-carboxylate can regulate the expression of genes involved in stress response, such as those encoding for heat shock proteins and antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 1-aminocyclopropane-1-carboxylate has several advantages for lab experiments. It is easy to handle and can be applied to plants using various methods, such as foliar spray, soil drench, or injection. Butyl 1-aminocyclopropane-1-carboxylate is also relatively stable and can be stored for long periods without significant degradation. However, Butyl 1-aminocyclopropane-1-carboxylate has some limitations for lab experiments. It can be toxic to plants at high concentrations, and its effects may vary depending on the plant species, cultivar, and environmental conditions.
Orientations Futures
There are several future directions for the research on Butyl 1-aminocyclopropane-1-carboxylate. One direction is to study the molecular mechanisms underlying the effects of Butyl 1-aminocyclopropane-1-carboxylate on plant growth and development. Another direction is to investigate the interactions between Butyl 1-aminocyclopropane-1-carboxylate and other plant hormones, such as auxins, cytokinins, and gibberellins. Furthermore, more studies are needed to evaluate the potential of Butyl 1-aminocyclopropane-1-carboxylate for improving the yield and quality of various crops under different environmental conditions. Finally, the safety and environmental impact of Butyl 1-aminocyclopropane-1-carboxylate should be further investigated to ensure its sustainable use in agriculture.
Méthodes De Synthèse
Butyl 1-aminocyclopropane-1-carboxylate can be synthesized using various methods, including the reaction of butyl chloroformate with 1-aminocyclopropane-1-carboxylic acid or the reaction of butylamine with 1-chlorocyclopropane-1-carboxylic acid. The purity of Butyl 1-aminocyclopropane-1-carboxylate can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Butyl 1-aminocyclopropane-1-carboxylate has been extensively studied for its effects on plant growth and development. It has been shown to enhance the growth and yield of various crops, including tomatoes, cucumbers, strawberries, and grapes. Butyl 1-aminocyclopropane-1-carboxylate has also been used to delay ripening and improve the shelf life of fruits and vegetables. In addition, Butyl 1-aminocyclopropane-1-carboxylate has been shown to improve the tolerance of plants to various abiotic stresses, such as drought, salinity, and low temperature.
Propriétés
Numéro CAS |
104544-08-3 |
|---|---|
Nom du produit |
Butyl 1-aminocyclopropane-1-carboxylate |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
butyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3 |
Clé InChI |
HURAUHBJVPQLQT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CC1)N |
SMILES canonique |
CCCCOC(=O)C1(CC1)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-aMino-, butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



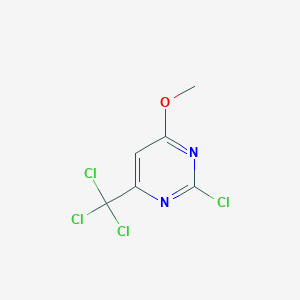
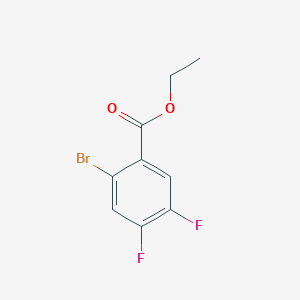
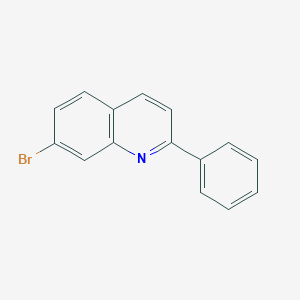
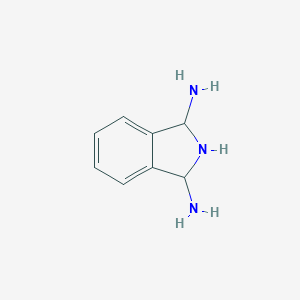
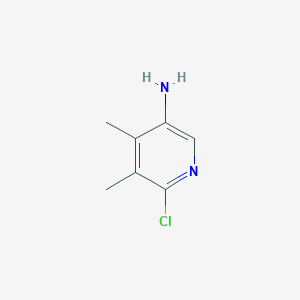
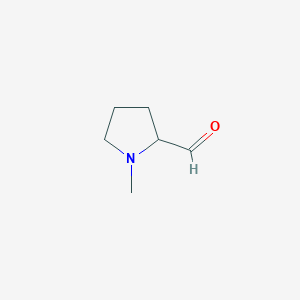
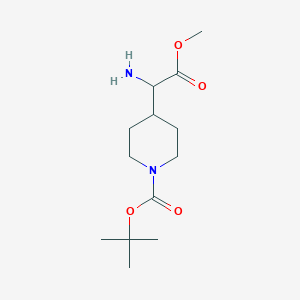
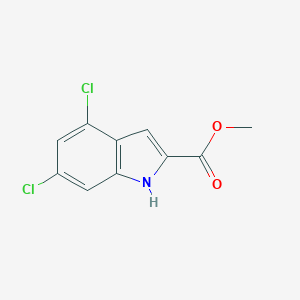
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
